Pentose
Overview
Description
Pentose is a type of monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for many pentoses is C₅H₁₀O₅. Pentoses are crucial in biochemistry, particularly in the structure of nucleic acids. Ribose, a well-known this compound, is a component of ribonucleic acid (RNA), while deoxyribose, a derivative of ribose, is a component of deoxyribonucleic acid (DNA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentoses can be synthesized through various methods, including the hydrolysis of polysaccharides such as hemicellulose. The hydrolysis process typically involves acidic or enzymatic conditions. For example, xylose, a common pentose, can be derived from xylan, a component of hemicellulose, through acid hydrolysis .
Industrial Production Methods: Industrially, pentoses are often produced from biomass. The process involves pretreatment of lignocellulosic biomass to release hemicellulose, followed by hydrolysis to break down hemicellulose into its constituent sugars, including pentoses. The hydrolysis can be catalyzed by acids or enzymes, and the conditions are optimized to maximize yield and minimize degradation of the sugars .
Chemical Reactions Analysis
Types of Reactions: Pentoses undergo various chemical reactions, including:
Oxidation: Pentoses can be oxidized to form aldonic acids. For example, ribose can be oxidized to ribonic acid.
Reduction: Pentoses can be reduced to form sugar alcohols, such as xylitol from xylose.
Dehydration: Pentoses can be dehydrated to form furfural, an important industrial chemical.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid or bromine water.
Reduction: Often uses reducing agents like sodium borohydride or catalytic hydrogenation.
Dehydration: Usually performed under acidic conditions, often with sulfuric acid as the catalyst.
Major Products:
Oxidation: Aldonic acids (e.g., ribonic acid).
Reduction: Sugar alcohols (e.g., xylitol).
Dehydration: Furfural.
Scientific Research Applications
Pentoses have a wide range of applications in scientific research:
Chemistry: Used as starting materials for the synthesis of various chemicals, including furfural and its derivatives.
Biology: Integral components of nucleic acids, playing a crucial role in genetic information storage and transfer.
Medicine: Ribose is used in supplements to improve energy production in cells, particularly in conditions like chronic fatigue syndrome.
Industry: Xylitol, derived from xylose, is used as a sugar substitute in food products
Mechanism of Action
The mechanism of action of pentoses varies depending on their application. In biological systems, pentoses like ribose are involved in the pentose phosphate pathway, which generates reducing equivalents in the form of NADPH and ribose-5-phosphate for nucleotide synthesis . Ribose-5-phosphate is crucial for the synthesis of nucleotides and nucleic acids, while NADPH is essential for reductive biosynthesis reactions within cells .
Comparison with Similar Compounds
Pentoses can be compared with other monosaccharides, such as hexoses (six-carbon sugars) and tetroses (four-carbon sugars). Some similar compounds include:
Hexoses: Glucose, fructose, and galactose.
Tetroses: Erythrose and threose.
Uniqueness of Pentoses: Pentoses are unique due to their role in the structure of nucleic acids and their involvement in the pentose phosphate pathway. Unlike hexoses, which are primarily involved in energy production through glycolysis, pentoses are more involved in biosynthetic pathways and genetic information processes .
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
Record name | Pentopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Lyxose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC164936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | .alpha.-D-Ribose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC76347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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